(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
CAS No.: 2034306-69-7
Cat. No.: VC5045484
Molecular Formula: C16H14N4OS
Molecular Weight: 310.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034306-69-7 |
|---|---|
| Molecular Formula | C16H14N4OS |
| Molecular Weight | 310.38 |
| IUPAC Name | (4-thiophen-2-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H14N4OS/c21-16(19-10-14(11-19)20-8-7-17-18-20)13-5-3-12(4-6-13)15-2-1-9-22-15/h1-9,14H,10-11H2 |
| Standard InChI Key | ZRGFPMIHJHTEPA-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)N4C=CN=N4 |
Introduction
Synthesis of Related Compounds
The synthesis of compounds with similar structures typically involves multiple steps:
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Triazole Ring Formation: Often achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
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Azetidine Ring Formation: Synthesized via cyclization reactions involving appropriate precursors.
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Coupling with Aryl Groups: The final step involves coupling the triazole-azetidine intermediate with an aryl derivative under suitable conditions.
Research Findings and Potential Applications
While direct research findings on this compound are scarce, related compounds have shown potential in medicinal chemistry. For instance, triazole derivatives have been explored for antiviral, anti-infective, and anticancer activities . The combination of heterocyclic systems in these compounds can enhance their biological activity, making them candidates for targeted drug design.
Data Tables
Given the lack of specific data on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone, we can consider related compounds for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone | C15H14N6O | Combination of triazole, azetidine, and quinoxaline rings |
| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(naphthalen-1-yl)methanone | C18H16N4O | Incorporates naphthalene moiety |
| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | C16H13F3N5O | Features trifluoromethyl group |
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